2-(4-Bromophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one
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Overview
Description
2-(4-Bromophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one is a spirocyclic compound characterized by a unique structure that includes a bromophenyl group and a diazaspirodecane core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one typically involves a multi-step process. One common method includes the following steps:
Esterification: The initial step involves the esterification of a suitable precursor.
One-Pot Heterocyclization: This step involves the formation of the spirocyclic core through a one-pot heterocyclization reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Cyclization Reactions: The spirocyclic core can be modified through cyclization reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-(4-Bromophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, leading to biological effects. The spirocyclic core provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Spirodiclofen: A spirocyclic phenyl-substituted tetronic acid derivative used as an acaricide.
Spiromesifen: Another spirocyclic compound with insecticidal properties.
Spirotetramat: A spirocyclic compound used as an insecticide.
Uniqueness
2-(4-Bromophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one is unique due to its specific combination of a bromophenyl group and a diazaspirodecane core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H15BrN2O |
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Molecular Weight |
307.19 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one |
InChI |
InChI=1S/C14H15BrN2O/c15-11-6-4-10(5-7-11)12-16-13(18)14(17-12)8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H,16,17,18) |
InChI Key |
LZBRBGIQMGITSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=O)NC(=N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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